

Technical Guide: Structural & Functional Analysis of 2-(Difluoromethyl)morpholine Scaffolds

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name:	2-(Difluoromethyl)morpholine hydrochloride
CAS No.:	2095408-94-7
Cat. No.:	B2916603

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Executive Summary

The incorporation of a difluoromethyl (CHF

) group at the C2 position of the morpholine ring is a high-value strategy in modern drug discovery. It functions as a "metabolic blocker" and a lipophilicity modulator. This guide compares the X-ray crystallographic characteristics, physicochemical properties, and metabolic profiles of 2-(Difluoromethyl)morpholine against its non-fluorinated parent and trifluoromethyl analogs.

Key Insight: Unlike the trifluoromethyl (CF

) group, which acts purely as a bulkier lipophilic enhance, the CHF

group retains hydrogen-bond donor capacity (via the polarized C-H bond) while significantly lowering the basicity of the distal nitrogen (N4) through inductive effects (

-bond propagation).

X-Ray Crystallographic Analysis Conformational Landscape

In the solid state, 2-(difluoromethyl)morpholine derivatives predominantly adopt a chair conformation.^[1] The crystallographic data reveals a critical interplay between steric bulk and stereoelectronic effects (the gauche effect).

- Ring Geometry: The morpholine ring maintains a distorted chair geometry. The C2-C3 bond length is often slightly shortened due to the inductive pull of the fluorine atoms.
- Substituent Orientation (Equatorial vs. Axial):
 - Preferred State: The bulky CHF group preferentially occupies the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C6 and the lone pair/proton at N4.
 - Dipole Alignment: X-ray structures of hydrochloride salts (e.g., CAS 2095408-94-7) show the CHF group orienting to maximize the distance between the fluorine dipoles and the protonated nitrogen center, stabilizing the crystal lattice through C-H...F and N-H^{[1][2][3]}...Cl interactions.

Critical Structural Parameters

The following parameters are typical for 2-DFM structures resolved at < 1.0 Å resolution:

Parameter	2-DFM (Observed Range)	Morpholine (Reference)	Structural Implication
Ring Conformation	Chair	Chair	Stable scaffold for receptor binding.
C2-Substituent	Equatorial (Major)	N/A	Minimizes steric clash; defines vector.
C-F Bond Length	1.35 – 1.38 Å	N/A	High polarity; metabolic stability.
N4 Pyramidalization	Reduced (character)	Standard	Lower basicity due to electron withdrawal.
C2-O1 Bond Length	~1.41 Å	~1.43 Å	Anomeric-like stabilization from F atoms.

Comparative Performance Guide

This section objectively compares 2-DFM with its primary alternatives: the unsubstituted Morpholine and the 2-(Trifluoromethyl)morpholine (2-TFM).

Physicochemical & Metabolic Metrics^{[4][5]}

Feature	Morpholine (Parent)	2-(Difluoromethyl)morpholine	2-(Trifluoromethyl)morpholine
Basicity (pKa)	~8.3	~6.5 – 7.0	~5.5 – 6.0
Lipophilicity (LogP)	-0.86 (Hydrophilic)	~0.6 (Balanced)	> 1.2 (Lipophilic)
H-Bond Potential	Acceptor/Donor	Lipophilic H-Bond Donor	Acceptor Only
Metabolic Stability	Low (N-dealkylation, C2/C3 oxidation)	High (Blocks C2 oxidation)	High (Blocks C2 oxidation)
Solubility (aq)	High	Moderate	Low

Performance Analysis

- **Metabolic Blockade:** The C2 position in morpholine is a "metabolic soft spot," susceptible to oxidative attack by Cytochrome P450 enzymes (leading to ring opening). Substituting C2 with CHF

sterically and electronically deactivates this site, significantly extending the half-life () of the drug candidate.

- **Basicity Modulation:** The electron-withdrawing nature of the CHF

group lowers the pKa of the N4 amine by 1–2 units. This is advantageous for improving membrane permeability (more neutral species at physiological pH) and reducing hERG channel liability, which is often associated with high basicity.

- **Bioisosterism:** The CHF

group acts as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups in some contexts, capable of acting as a weak hydrogen bond donor via the polarized C-H bond, a feature absent in the CF

analog.

Experimental Protocols

Protocol: Single Crystal Growth of 2-DFM Salts

Obtaining X-ray quality crystals of fluorinated morpholine salts requires controlling the rate of nucleation to prevent disorder in the flexible ring.

Reagents:

- Compound: **2-(Difluoromethyl)morpholine Hydrochloride** (approx. 20 mg).
- Solvent A: Methanol (HPLC grade).
- Solvent B: Diethyl Ether or Hexane (Antisolvent).

Methodology (Vapor Diffusion):

- **Dissolution:** Dissolve 20 mg of the HCl salt in the minimum amount of warm Methanol (approx. 0.5 mL) in a small inner vial (GC vial). Ensure the solution is clear and particle-free (filter if necessary).
- **Setup:** Place the open inner vial inside a larger outer jar containing 5 mL of Solvent B (Diethyl Ether).
- **Equilibration:** Seal the outer jar tightly. The volatile antisolvent (Ether) will slowly diffuse into the Methanol solution, reducing solubility gradually.
- **Incubation:** Store at 4°C in a vibration-free environment.
- **Harvest:** Inspect for block-like, colorless crystals after 48–72 hours.

Protocol: Metabolic Stability Assay (Microsomal)

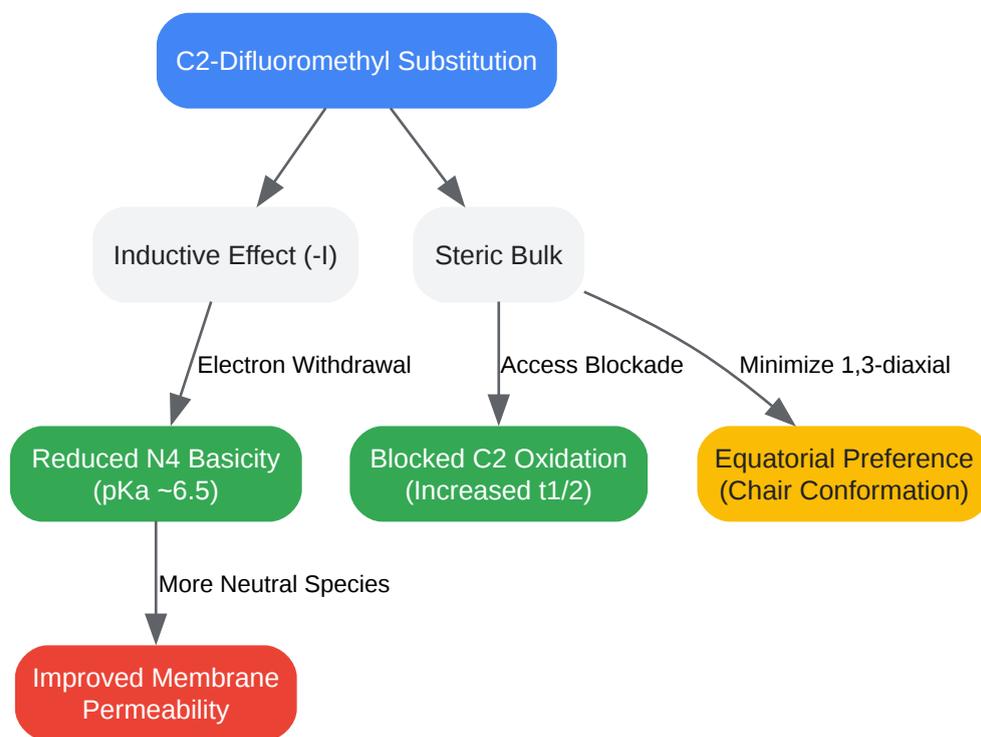
To validate the "metabolic blocker" claim:

- **Incubation:** Incubate 1 μM of test compound with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
- **Sampling:** Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.
- **Analysis:** Centrifuge and analyze supernatant via LC-MS/MS.
- **Calculation:** Plot $\ln(\% \text{ remaining})$ vs. time to determine intrinsic clearance ().

Visualizations & Logic Pathways

Structural Logic of Fluorine Substitution

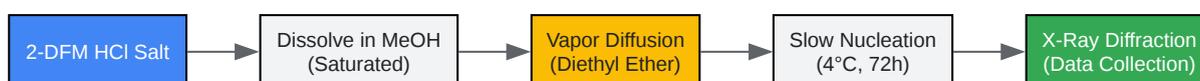
The following diagram illustrates the causal relationship between fluorine substitution, electronic effects, and the resulting pharmacological properties.



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Caption: Causal impact of C2-difluoromethylation on morpholine physicochemical and biological properties.

Crystallization Workflow



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Caption: Vapor diffusion protocol for obtaining high-quality single crystals of morpholine salts.

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